Dihydroxyfumaric acid

Beschreibung

Eigenschaften

IUPAC Name |

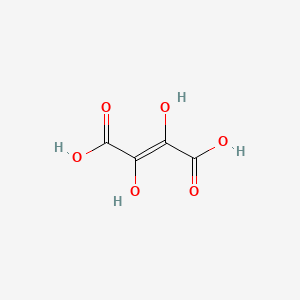

(E)-2,3-dihydroxybut-2-enedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O6/c5-1(3(7)8)2(6)4(9)10/h5-6H,(H,7,8)(H,9,10)/b2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCOSCNPHJNQBP-OWOJBTEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(=O)O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(=O)O)\O)(\C(=O)O)/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701030332 |

Source

|

| Record name | Dihydroxyfumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701030332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133-38-0 |

Source

|

| Record name | Dihydroxyfumaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroxyfumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroxyfumaric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydroxyfumaric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydroxyfumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701030332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroxyfumaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Keto-Enol Tautomerism of Dihydroxyfumaric Acid for Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxyfumaric acid (DHF), a dicarboxylic acid with a rich stereochemical landscape, exhibits significant keto-enol tautomerism, a phenomenon with profound implications for its chemical reactivity, biological activity, and potential applications in drug development. This technical guide provides a comprehensive overview of the tautomeric equilibrium of DHF, integrating theoretical and experimental findings. We present quantitative data on the relative stabilities of its tautomers, the energy barriers to their interconversion, and the influence of the surrounding medium. Detailed experimental protocols for the characterization of this equilibrium using spectroscopic and electrochemical techniques are provided. Furthermore, the biological relevance of DHF's tautomerism is discussed in the context of its role as a metabolite and the antioxidant properties of its derivatives, offering insights for its consideration in drug design and development.

Introduction

This compound, systematically named (2E)-2,3-dihydroxybut-2-enedioic acid, is an organic compound that serves as an intermediate in various metabolic pathways, including the tricarboxylic acid and glyoxalic acid cycles.[1][2] Its structure, featuring two carboxylic acid groups and two hydroxyl groups on a double bond, allows for the existence of multiple tautomeric and isomeric forms. The interconversion between the keto and enol forms, known as keto-enol tautomerism, is a central aspect of its chemistry.

The predominance of either the keto or enol tautomer can significantly influence the molecule's physicochemical properties, such as its hydrogen bonding capacity, polarity, and shape. These properties, in turn, dictate its reactivity and interaction with biological targets.[3] For professionals in drug discovery and development, a thorough understanding of the tautomeric behavior of molecules like DHF is crucial, as different tautomers can exhibit distinct pharmacological and pharmacokinetic profiles.[4] This guide aims to provide a detailed technical examination of the keto-enol tautomerism of this compound, supported by computational and experimental data.

Theoretical Framework of this compound Tautomerism

Computational studies, particularly those employing Density Functional Theory (DFT), have provided significant insights into the complex potential energy surface of this compound.[5] These studies have identified a multitude of possible isomers, including 23 keto and 22 enediol (enol) forms.[5]

Stability of Tautomers

Theoretical calculations consistently indicate that the enediol forms of DHF are generally more stable than their keto counterparts in both the gas phase and in aqueous solution.[6] In the gas phase, the most stable isomer is an enediol form, stabilized by intramolecular hydrogen bonding.[6] The Gibbs free energy of the most stable enediol structure is calculated to be significantly lower than that of the most stable keto structure.[6]

In an aqueous environment, the relative stability of the isomers can shift due to interactions with solvent molecules. While the enediol forms remain predominant, the relative abundance of different enediol conformers changes compared to the gas phase.[5]

Quantitative Energetic Data

The following tables summarize the key quantitative data obtained from DFT calculations at the B3LYP/6-311++G(2df,2p) level of theory.[5]

Table 1: Relative Abundance of the Three Most Stable Enediol Isomers of this compound.

| Isomer | Relative Abundance in Gas Phase (%) | Relative Abundance in Aqueous Medium (%) |

| Enediol 1 | 87.4 | 31.8 |

| Enediol 2 | 10.98 | 38.4 |

| Enediol 3 | 1.4 | 27.1 |

Table 2: Calculated Activation and Gibbs Free Energies for Keto-Enol Interconversion.

| Conversion | Medium | Activation Energy (kJ mol⁻¹) | Gibbs Free Activation Energy (kJ mol⁻¹) |

| Enediol → Keto | Gas Phase | 230 - 310 | Not Specified |

| Enediol → Keto | Aqueous | Lower by 50-80 | Lower by 50-80 |

| Keto → Enediol | Gas Phase/Aqueous | Lower than Enediol → Keto | Lower than Enediol → Keto |

Table 3: Calculated Equilibrium Constants for Keto-Enol Tautomerization in the Gas Phase.

| Equilibrium | Equilibrium Constant (Keq) |

| Enediol 1 ↔ Keto 5 | 2.46 x 10⁻¹⁰ |

| Enediol 2 ↔ Keto 7 | 10.29 x 10⁻¹⁰ |

| Enediol 2 ↔ Keto 14 | 0.61 x 10⁻¹⁰ |

| Enediol 3 ↔ Keto 13 | 5.21 x 10⁻¹⁰ |

Experimental Analysis of Tautomerism

While theoretical calculations provide a detailed picture of the energetic landscape, experimental validation is crucial. The primary experimental technique that has been applied to quantify the keto-enol equilibrium of DHF is cyclic voltammetry. Spectroscopic methods such as NMR, IR, and UV-Vis are also powerful tools for studying tautomerism, and while specific data for DHF is sparse in the literature, established protocols for similar systems can be adapted.

Cyclic Voltammetry

Cyclic voltammetry has been successfully used to investigate the keto-enol equilibrium of DHF in aqueous solutions. This electrochemical technique allows for the quantification of the electrochemically active enol form.

-

Solution Preparation: Prepare a series of buffered aqueous solutions at different pH values (e.g., from acidic to neutral). This compound is dissolved in the deaerated supporting electrolyte to a known concentration (e.g., 10⁻³ mol/L).

-

Electrochemical Cell: A three-electrode setup is used, typically with a hanging mercury drop electrode (HMDE) as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.

-

Data Acquisition: Cyclic voltammograms are recorded at various scan rates. The peak current corresponding to the oxidation of the enol form is measured.

-

Data Analysis: The concentration of the enol form is proportional to the peak current. By comparing the peak current at a given pH to the maximum peak current (observed at a pH where the equilibrium is completely shifted to the enol form, typically in the neutral region), the equilibrium constant can be determined at different pH values and temperatures.

Table 4: Experimentally Determined Thermodynamic Parameters for the Enol-to-Keto Tautomerization of this compound in 0.5 M H₂SO₄.

| Thermodynamic Parameter | Value |

| ΔG (Gibbs Free Energy) | > 0 (enol form is more stable) |

| ΔH (Enthalpy) | Positive |

| ΔS (Entropy) | Positive |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria that are slow on the NMR timescale.[7] For DHF, distinct signals for the keto and enol forms would be expected in both ¹H and ¹³C NMR spectra.

-

Sample Preparation: Prepare solutions of this compound in various deuterated solvents (e.g., D₂O, DMSO-d₆, CD₃OD) to investigate solvent effects on the equilibrium. Tetramethylsilane (TMS) can be used as an internal standard.

-

¹H NMR Spectroscopy: Acquire ¹H NMR spectra. The enol tautomer is expected to show a signal for the vinylic proton, while the keto tautomer would exhibit signals for the methine proton. The hydroxyl and carboxylic acid protons will also have distinct chemical shifts, though they may be broad and exchange with the solvent.

-

¹³C NMR Spectroscopy: Acquire ¹³C NMR spectra. The enol form will show signals for the sp² carbons of the double bond, while the keto form will have a characteristic signal for the ketone carbonyl carbon.

-

Quantitative Analysis: The ratio of the tautomers can be determined by integrating the signals corresponding to each form.[8] The equilibrium constant (Keq = [enol]/[keto]) can then be calculated.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy can also provide evidence for tautomerism.

-

FTIR Spectroscopy: Acquire IR spectra of DHF in the solid state (e.g., as a KBr pellet) and in various solvents. The keto form will exhibit a characteristic C=O stretching vibration for the ketone, while the enol form will show C=C and O-H stretching vibrations.

-

UV-Vis Spectroscopy: Record UV-Vis absorption spectra in different solvents. The enol form, with its conjugated system, is expected to have a π → π* transition at a longer wavelength (lower energy) compared to the n → π* transition of the keto form's carbonyl group.

Visualizing the Tautomeric Equilibrium and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the keto-enol tautomerism of this compound and a typical experimental workflow for its analysis.

Caption: Keto-enol tautomerism of this compound.

Caption: Experimental workflow for analyzing DHF tautomerism.

Relevance to Drug Development

The tautomeric state of a molecule can have a significant impact on its biological activity.[3] Different tautomers can present different pharmacophores to a biological target, leading to variations in binding affinity and efficacy. Furthermore, properties like solubility, lipophilicity, and metabolic stability can be tautomer-dependent, affecting the ADME (absorption, distribution, metabolism, and excretion) profile of a potential drug candidate.[4]

This compound is a known metabolite, and its derivatives have been investigated for their antioxidant properties.[1][9] The enediol moiety is believed to be crucial for this antioxidant activity.[1] Therefore, understanding and controlling the keto-enol equilibrium could be a key strategy in the design of novel therapeutics based on the DHF scaffold. For instance, modifying the structure to favor the enol tautomer could enhance antioxidant efficacy.

While no specific signaling pathways involving DHF tautomerism have been fully elucidated in the context of drug action, its presence in central metabolic pathways suggests that its various forms could interact with a range of enzymes. The principles of bioisosteric replacement could be applied, where the dicarboxylic acid moiety of DHF is mimicked by other groups to modulate its properties while retaining the key enediol functionality.[10]

Conclusion

The keto-enol tautomerism of this compound is a complex equilibrium that is heavily influenced by the surrounding environment. Theoretical studies have provided a detailed map of the potential energy surface, identifying numerous stable keto and enol isomers and quantifying their relative stabilities and interconversion barriers. Experimental data, though less extensive, corroborates the theoretical findings, confirming the predominance of the enol form in aqueous solutions.

For researchers in the pharmaceutical sciences, the tautomerism of DHF presents both a challenge and an opportunity. The ability to predict and control the tautomeric ratio is essential for developing structure-activity relationships and for optimizing the pharmacokinetic properties of DHF-based drug candidates. The detailed theoretical data, coupled with the experimental protocols outlined in this guide, provide a solid foundation for further investigation into the fascinating chemistry and therapeutic potential of this compound and its tautomers.

References

- 1. researchgate.net [researchgate.net]

- 2. ibn.idsi.md [ibn.idsi.md]

- 3. Tautomerism in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 6. researchgate.net [researchgate.net]

- 7. cores.research.asu.edu [cores.research.asu.edu]

- 8. Keto-enol equilibrium [sites.science.oregonstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. openmedscience.com [openmedscience.com]

An In-depth Technical Guide to the Synthesis of Dihydroxyfumaric Acid from Tartaric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dihydroxyfumaric acid from tartaric acid. The primary focus is on the well-established Fenton's reagent-mediated oxidation, a method that has been foundational in the study of this transformation. This document details the underlying chemistry, provides a structured experimental protocol, and presents relevant quantitative data to aid in the practical application of this synthesis.

Introduction

This compound is a dicarboxylic acid that can be formed from the oxidation or dehydrogenation of tartaric acid.[1] First synthesized chemically in 1894 by H.J.H. Fenton, it is a product of the oxidation of tartaric acid by hydrogen peroxide in the presence of ferrous iron (Fe(II)).[1] This compound is of interest due to its role in biological systems and its potential as a starting material for the synthesis of other complex molecules. In biological contexts, this compound is formed from tartaric acid through an enzymatic dehydrogenation process involving tartaric acid dehydrogenase, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), and bivalent iron.[1]

This compound exists in equilibrium between two tautomeric forms: the enol form and the keto form. In solution, the enol form is predominant, accounting for approximately 80% of the mixture.[1] It is important to note that this compound is susceptible to further oxidation, especially in aerobic conditions, and can decompose into smaller molecules such as mesoxalic acid, glycolic acid, oxalic acid, and glyoxylic acid.[1]

This guide will focus on the chemical synthesis using Fenton's reagent, providing a detailed protocol and characterization data.

Chemical Synthesis: The Fenton Reaction

The core of the chemical synthesis of this compound from tartaric acid lies in the Fenton reaction. This reaction utilizes a mixture of hydrogen peroxide (H₂O₂) and an iron(II) catalyst to generate highly reactive hydroxyl radicals (•OH). These radicals are potent oxidizing agents capable of abstracting a hydrogen atom from the tartaric acid molecule, initiating the conversion to this compound.

The overall reaction can be summarized as follows:

References

The Ambiguous Role of Dihydroxyfumaric Acid in Metabolism: Beyond the Core Cycles

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Dihydroxyfumaric acid (DHF), an endogenous metabolite, occupies a unique niche in biochemistry. While not a direct intermediate in the canonical metabolic pathways such as the Tricarboxylic Acid (TCA) cycle or the glyoxylate (B1226380) cycle, its biological relevance is pronounced in specific enzymatic reactions, pro-oxidant activities, and in the context of prebiotic chemistry. This technical guide delineates the established biological roles of DHF, focusing on its participation in glyoxylate and dicarboxylate metabolism, its function as a substrate for peroxidases leading to the generation of reactive oxygen species, and its central role in the "glyoxylate scenario" for abiotic carbohydrate synthesis. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to offer a comprehensive resource for researchers exploring the metabolic implications and therapeutic potential of this multifaceted molecule.

Introduction

This compound (DHF) is a dicarboxylic acid that has been identified as an endogenous metabolite.[1] Despite its structural similarity to key metabolic intermediates, DHF does not participate as a direct component of the primary energy-producing cycles within the cell.[2][3] Its biological significance is instead derived from its role as a substrate for specific enzymes and its potent chemical reactivity, which underpins its pro-oxidant effects and its hypothesized role in the prebiotic origins of carbohydrates.[4][5] This document provides a detailed examination of these functions, moving beyond speculation to present the current state of knowledge for researchers in metabolic studies and drug development.

Role in Glyoxylate and Dicarboxylate Metabolism

DHF is a recognized component of the broader glyoxylate and dicarboxylate metabolic network.[3][6] Its primary entry point into this pathway is through the action of a specific decarboxylase.

Dihydroxyfumarate Decarboxylase

The enzyme dihydroxyfumarate decarboxylase (EC 4.1.1.54) catalyzes the irreversible conversion of dihydroxyfumarate into tartronate (B1221331) semialdehyde and carbon dioxide.[6][7] This reaction represents the principal catabolic fate of DHF in biological systems.

The metabolic pathway initiated by the decarboxylation of this compound is depicted below.

Caption: Metabolic fate of this compound via decarboxylation.

Quantitative Data

While kinetic data for dihydroxyfumarate decarboxylase is not extensively characterized in the literature, data for the subsequent enzyme in the pathway, tartronate semialdehyde reductase (TSR), is available and summarized below.

| Enzyme | Substrate | Km (mM) | Vmax | Organism | Reference |

| Tartronate Semialdehyde Reductase | Tartronic Semialdehyde | 0.19 ± 0.03 | Not specified | Ustilago maydis | [4] |

| Tartronate Semialdehyde Reductase | D-Glycerate | 17.7 | Not specified | Ustilago maydis | [4] |

| Tartronate Semialdehyde Reductase | L-Glycerate | 123.2 | Not specified | Ustilago maydis | [4] |

Experimental Protocol: Assay for Dihydroxyfumarate Decarboxylase Activity

A definitive, standardized protocol for assaying dihydroxyfumarate decarboxylase is not widely published. However, its activity can be quantified by adapting established methods for other decarboxylases that measure the production of CO2. A linked enzyme assay is a suitable approach.

Principle: The CO2 released from the decarboxylation of DHF is used by phosphoenolpyruvate (B93156) carboxylase (PEPC) to carboxylate phosphoenolpyruvate (PEP), producing oxaloacetate. Oxaloacetate is then reduced to malate (B86768) by malate dehydrogenase (MDH), a reaction that consumes NADH. The rate of DHF decarboxylation is therefore proportional to the rate of NADH oxidation, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.[2]

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT.

-

This compound (Substrate): 100 mM stock solution in water.

-

NADH: 10 mM stock solution in assay buffer.

-

Phosphoenolpyruvate (PEP): 50 mM stock solution in assay buffer.

-

Malate Dehydrogenase (MDH): 1000 units/mL commercial suspension.

-

Phosphoenolpyruvate Carboxylase (PEPC): 10 units/mL commercial suspension.

-

Enzyme Preparation: Purified or partially purified dihydroxyfumarate decarboxylase.

Procedure:

-

Prepare a reaction mixture in a 1 mL cuvette containing:

-

800 µL Assay Buffer

-

50 µL PEP solution (final concentration 2.5 mM)

-

20 µL NADH solution (final concentration 0.2 mM)

-

5 µL MDH (5 units)

-

10 µL PEPC (0.1 units)

-

-

Add the enzyme preparation (e.g., 10-50 µL) to the cuvette and mix by inversion.

-

Place the cuvette in a spectrophotometer and monitor the baseline absorbance at 340 nm at a constant temperature (e.g., 30°C).

-

Initiate the reaction by adding 10 µL of the DHF stock solution (final concentration 1 mM).

-

Immediately begin recording the decrease in absorbance at 340 nm for 5-10 minutes.

-

The rate of the reaction is calculated from the linear portion of the absorbance curve using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Role in Pro-oxidant Processes

DHF can act as a pro-oxidant, primarily through its interaction with peroxidases and its ability to generate reactive oxygen species (ROS), which can subsequently initiate processes like lipid peroxidation.[8]

Peroxidase Substrate and ROS Generation

In the presence of peroxidases, such as horseradish peroxidase, DHF undergoes oxidation. This process is complex, involving both enzymatic and non-enzymatic steps, and leads to the generation of superoxide (B77818) (O₂•⁻) and hydroxyl (•OH) radicals.[9] These ROS can then participate in other cellular reactions. DHF can also serve as a co-substrate in the peroxidase-catalyzed ortho-hydroxylation of L-tyrosine to L-DOPA.[8]

The workflow for DHF-mediated ROS production and subsequent cellular effects is outlined below.

Caption: DHF as a source of ROS leading to lipid peroxidation.

Induction of Lipid Peroxidation

The hydroxyl radicals generated during DHF oxidation are potent initiators of lipid peroxidation.[9] This process involves a chain reaction that degrades lipids, particularly polyunsaturated fatty acids in cell membranes, leading to cell damage. The mechanism follows the classical three stages:

-

Initiation: A hydroxyl radical abstracts a hydrogen atom from a lipid, forming a lipid radical.

-

Propagation: The lipid radical reacts with oxygen to form a lipid peroxyl radical, which can then abstract a hydrogen from another lipid, propagating the chain reaction.

-

Termination: The reaction ceases when two radical species combine to form a non-radical product.[10]

Experimental Protocol: DHF-Induced Lipid Peroxidation in a Liposomal System

Principle: This assay measures the formation of thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA), which are byproducts of lipid peroxidation. The reaction of MDA with thiobarbituric acid (TBA) under high temperature and acidic conditions produces a pink chromogen that can be quantified spectrophotometrically at 532 nm.

Reagents:

-

Phosphatidylcholine liposome (B1194612) suspension: Prepare by sonicating 10 mg/mL phosphatidylcholine in phosphate-buffered saline (PBS), pH 7.4.

-

Peroxidase (e.g., Horseradish Peroxidase): 1 mg/mL solution.

-

This compound: 10 mM solution.

-

Trichloroacetic acid (TCA): 15% (w/v) solution.

-

Thiobarbituric acid (TBA): 0.8% (w/v) solution in 0.25 M NaOH.

-

Butylated hydroxytoluene (BHT): 0.2% (w/v) in ethanol (B145695) (to prevent further oxidation during the assay).

Procedure:

-

In a series of test tubes, combine:

-

500 µL liposome suspension

-

400 µL PBS

-

10 µL Peroxidase solution

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the peroxidation reaction by adding 100 µL of the DHF solution. A control tube should receive 100 µL of water.

-

Incubate the reaction at 37°C for 1 hour.

-

Stop the reaction by adding 1 mL of 15% TCA and 10 µL of BHT solution.

-

Add 1 mL of 0.8% TBA solution and vortex thoroughly.

-

Heat the tubes in a boiling water bath for 30 minutes.

-

Cool the tubes to room temperature and centrifuge at 3000 x g for 10 minutes to pellet any precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

Quantify the amount of MDA formed using a standard curve prepared with 1,1,3,3-tetramethoxypropane.

The "Glyoxylate Scenario": A Prebiotic Role

Beyond its role in contemporary biochemistry, DHF is a cornerstone of the "glyoxylate scenario," a hypothesis concerning the prebiotic synthesis of carbohydrates.[1][5] This model posits that DHF, as a formal dimer of glyoxylate, could react with simple aldehydes in aqueous environments to form ketose sugars, representing a plausible abiotic pathway to essential biomolecules.[11]

The core logic of the glyoxylate scenario is presented below.

Caption: Logical flow of the "Glyoxylate Scenario".

Experimental Methodology

Studies validating this scenario typically involve reacting DHF salts (e.g., dilithium (B8592608) dihydroxyfumarate) with various aldehydes in an aqueous medium.[1] The reactions are monitored over time using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy to identify the formation of ketose sugars and other intermediates.[1] This technique allows for the direct observation of the carbon backbone transformations that are central to the hypothesis.

Conclusion

This compound is not a participant in the central metabolic cycles of energy production. However, it plays discrete and significant roles in specialized metabolic pathways and biological processes. Its enzymatic conversion to tartronate semialdehyde firmly places it within the glyoxylate and dicarboxylate metabolic network. Furthermore, its capacity to generate reactive oxygen species upon oxidation by peroxidases implicates it as an endogenous pro-oxidant capable of initiating cellular damage through lipid peroxidation. Finally, its reactivity with simple aldehydes provides a compelling basis for its potential role in the prebiotic origins of carbohydrates. For researchers and drug development professionals, DHF represents an intriguing molecule whose effects may be subtle but are biochemically specific, warranting further investigation into its regulatory potential and toxicological profile.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Optimization of a Non-Radioactive High-Throughput Assay for Decarboxylase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glyoxylate and dicarboxylate metabolism - Wikipedia [en.wikipedia.org]

- 4. Tartronate Semialdehyde Reductase Defines a Novel Rate-Limiting Step in Assimilation and Bioconversion of Glycerol in Ustilago maydis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tartronate-semialdehyde synthase - Wikipedia [en.wikipedia.org]

- 6. Dihydroxyfumarate decarboxylase - Wikipedia [en.wikipedia.org]

- 7. EC 4.1.1.54 - dihydroxyfumarate decarboxylase. [ebi.ac.uk]

- 8. This compound | CAS:133-38-0 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. Generation of hydrogen peroxide, superoxide and hydroxyl radicals during the oxidation of this compound by peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lipid peroxidation - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

The Antioxidant Mechanism of Dihydroxyfumaric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxyfumaric acid (DHF), a dicarboxylic acid structurally similar to ascorbic acid, has demonstrated significant antioxidant properties. This technical guide provides an in-depth exploration of the core antioxidant mechanisms of DHF, encompassing its direct free radical scavenging activities and its potential influence on cellular signaling pathways. This document summarizes quantitative data from key in vitro assays, presents detailed experimental protocols, and visualizes complex biological processes to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between the production of ROS and the biological system's ability to detoxify these reactive intermediates leads to oxidative stress, a state implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants are crucial molecules that can neutralize ROS, thereby mitigating oxidative damage.

This compound (DHF) has emerged as a potent antioxidant. Its chemical structure, featuring an ene-diol moiety, is central to its ability to scavenge free radicals effectively.[1][2] This guide delves into the chemical and cellular mechanisms underpinning the antioxidant capacity of DHF.

Direct Antioxidant Activity: Free Radical Scavenging

The primary antioxidant mechanism of DHF lies in its ability to directly neutralize free radicals by donating electrons, a property attributed to its ene-diol functional group.[1] The efficacy of this scavenging activity has been quantified using various in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. In the presence of an antioxidant, the stable purple-colored DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine.

A study investigating the antioxidant co-actions of ascorbic and dihydroxyfumaric acids determined the EC50 value for DHF in the DPPH assay. The EC50 represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Activity

The ABTS assay measures the ability of an antioxidant to scavenge the pre-generated ABTS radical cation (ABTS•+). The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.

Studies have shown that DHF is a powerful scavenger of the ABTS•+ radical.[3]

Hydroxyl Radical (•OH) Scavenging Activity

Superoxide (B77818) Anion (O2•−) Scavenging Activity

The superoxide anion is a primary ROS generated in biological systems. DHF is capable of scavenging this radical, likely through an electron donation mechanism. The autoxidation of DHF is inhibited by superoxide dismutase, an enzyme that dismutates superoxide anions, suggesting an interaction between DHF and this radical.[4]

Quantitative Data on Free Radical Scavenging Activity

The following table summarizes the available quantitative data on the free radical scavenging activity of this compound.

| Assay | Parameter | Value | Reference Compound | Reference Value |

| DPPH Radical Scavenging | EC50 | 0.18 ± 0.00 moles | Ascorbic Acid | 0.24 ± 0.00 moles |

| ABTS Radical Cation Scavenging | TEAC | > Trolox (qualitative) | Trolox | - |

Note: The EC50 value for the DPPH assay was reported as the moles of antioxidant required to annihilate 50% of the radical species.[5] The ABTS assay result indicates that DHF is a more powerful scavenger than its derivatives and the standard, Trolox.[3]

Experimental Protocols

This section provides detailed methodologies for the key in vitro antioxidant assays cited in this guide.

DPPH Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The discoloration of the DPPH solution is measured spectrophotometrically at 517 nm.

Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and stored in the dark.

-

Reaction Mixture: Various concentrations of this compound are added to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

EC50 Determination: The EC50 value is determined by plotting the percentage of scavenging activity against the concentration of DHF.

ABTS Radical Cation Scavenging Assay

Principle: This assay involves the generation of the blue/green ABTS•+ chromophore through the reaction of ABTS with a strong oxidizing agent like potassium persulfate. The reduction of the ABTS•+ by an antioxidant leads to a decrease in absorbance, which is measured spectrophotometrically at 734 nm.

Protocol:

-

Preparation of ABTS•+ Solution: A stock solution of ABTS (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the radical cation.

-

Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction Mixture: Various concentrations of this compound are added to the ABTS•+ working solution.

-

Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).

-

Measurement: The absorbance is measured at 734 nm.

-

Calculation of TEAC: A standard curve is generated using Trolox at various concentrations. The antioxidant activity of DHF is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Hydroxyl Radical Scavenging Assay (Deoxyribose Method)

Principle: This assay is based on the competition between the antioxidant and deoxyribose for hydroxyl radicals generated by the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻). The degradation of deoxyribose by •OH leads to the formation of malondialdehyde (MDA), which reacts with thiobarbituric acid (TBA) to form a pink chromogen that is measured at 532 nm.

Protocol:

-

Reaction Mixture: The reaction mixture contains deoxyribose, a source of Fe²⁺ (e.g., FeCl₃-EDTA), H₂O₂, and various concentrations of this compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Incubation: The mixture is incubated at 37°C for a specified time (e.g., 1 hour).

-

Color Development: Trichloroacetic acid (TCA) and TBA are added to the mixture, which is then heated in a boiling water bath (e.g., for 15 minutes) to develop the color.

-

Measurement: After cooling, the absorbance of the solution is measured at 532 nm.

-

Calculation: The percentage of hydroxyl radical scavenging activity is calculated by comparing the absorbance of the sample with that of the control.

Superoxide Anion Scavenging Assay (NBT Method)

Principle: This assay relies on the generation of superoxide radicals by a system such as phenazine (B1670421) methosulfate (PMS) and NADH. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a purple formazan, which is measured spectrophotometrically at 560 nm. The presence of a superoxide scavenger inhibits this reduction.

Protocol:

-

Reaction Mixture: The reaction mixture contains NADH, NBT, PMS, and various concentrations of this compound in a suitable buffer (e.g., Tris-HCl buffer, pH 8.0).

-

Reaction Initiation: The reaction is initiated by the addition of PMS.

-

Incubation: The mixture is incubated at room temperature for a specific period (e.g., 5 minutes).

-

Measurement: The absorbance is measured at 560 nm.

-

Calculation: The percentage of superoxide anion scavenging is calculated based on the reduction in absorbance in the presence of DHF compared to the control.

Cellular Antioxidant Mechanisms

Beyond direct radical scavenging, DHF may exert its antioxidant effects by modulating cellular signaling pathways that control the expression of antioxidant enzymes and other cytoprotective proteins.

The Nrf2-Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, upregulating the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase.

While direct evidence for DHF activating this pathway is still emerging, studies on its derivatives, dimethylfumarate (DMF) and monomethylfumarate (B1259140) (MMF), have shown that they activate the Nrf2 pathway via S-alkylation of Keap1 and by causing the nuclear exit of the Nrf2 repressor Bach1.[6][7] This suggests a plausible mechanism for DHF's cellular antioxidant activity.

Caption: Proposed Nrf2-Keap1 signaling pathway activation by this compound.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathways are crucial in regulating cellular processes, including the response to oxidative stress. The main MAPK families—extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs—can be activated by ROS. While there is no direct evidence linking DHF to the modulation of MAPK pathways in the context of oxidative stress, this remains a potential area of investigation for understanding its comprehensive cellular antioxidant effects.

Caption: General overview of the MAPK signaling pathway in response to oxidative stress.

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the antioxidant mechanism of a compound like this compound.

Caption: A comprehensive workflow for investigating the antioxidant mechanism of DHF.

Conclusion and Future Directions

This compound exhibits potent antioxidant activity primarily through its efficient free radical scavenging capabilities, as demonstrated by in vitro assays. Furthermore, based on the activity of its derivatives, DHF is likely to modulate the Nrf2-Keap1 signaling pathway, a key cellular defense mechanism against oxidative stress.

Future research should focus on:

-

Directly confirming the activation of the Nrf2 pathway by DHF in various cell models.

-

Investigating the potential modulation of the MAPK and other oxidative stress-related signaling pathways by DHF.

-

Conducting in vivo studies to validate the antioxidant efficacy of DHF in animal models of oxidative stress-related diseases.

A thorough understanding of these mechanisms will be pivotal for the development of this compound as a potential therapeutic agent for the prevention and treatment of conditions associated with oxidative stress.

References

- 1. researchgate.net [researchgate.net]

- 2. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Dihydroxyfumaric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of dihydroxyfumaric acid, a molecule of significant interest in both historical and contemporary chemistry. From its initial synthesis and the subsequent correction of its stereochemistry to its role in biological systems, this document traces the scientific journey of understanding this unique dicarboxylic acid. Detailed experimental protocols, quantitative data, and visualizations of key concepts are presented to offer a thorough resource for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction

This compound, systematically known as (2E)-2,3-dihydroxybut-2-enedioic acid, is a fascinating organic compound that has intrigued chemists for over a century. Its deceptively simple structure belies a rich history of discovery, structural elucidation, and a surprising range of chemical behaviors and biological activities. This guide will delve into the key milestones in the history of this compound, from its first synthesis to the modern understanding of its properties and reactivity.

The Discovery by H.J.H. Fenton

The story of this compound begins in the late 19th century with the work of British chemist Henry John Horstman Fenton. In his seminal 1894 paper published in the Journal of the Chemical Society, Transactions, Fenton reported the synthesis of a new acid by the oxidation of tartaric acid.[1][2] He utilized a reagent that would later bear his name, "Fenton's reagent," a solution of hydrogen peroxide and ferrous salts (Fe(II)). This reaction yielded what he initially named "dihydroxymaleic acid."[1][2]

Initial Synthesis and Misidentification

Fenton's initial work suggested that the newly synthesized compound had a cis-configuration, hence the name dihydroxymaleic acid. This assumption was based on the prevailing understanding of oxidation reactions at the time. The formation of this new dicarboxylic acid from tartaric acid was a significant discovery, opening new avenues for the study of oxidation chemistry.

Elucidation of the Correct Structure

For several decades, the compound was known as dihydroxymaleic acid. However, in 1953, a pivotal paper by E. F. Hartree, published in the Journal of the American Chemical Society, corrected this long-standing misconception.[3] Hartree's work provided conclusive evidence that the compound actually possesses a trans-configuration, and is therefore correctly named this compound.[3] This correction was a crucial step in accurately understanding the molecule's properties and reactivity.

Physicochemical Properties

A thorough understanding of a molecule's physicochemical properties is essential for its application in research and development.

Quantitative Data

| Property | Value | Reference |

| Molecular Formula | C₄H₄O₆ | |

| Molecular Weight | 148.07 g/mol | |

| Melting Point | ~155 °C (with decomposition) | |

| pKa₁ | 1.14 | |

| Solubility in Water | Insoluble | [4] |

| Solubility in Organic Solvents | Soluble in DMSO (33 mg/mL), Ethanol (B145695) (33 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | [4][5] |

Note: The insolubility in water reported in one source might refer to the free acid, while its salts are known to be water-soluble.

Tautomerism and Isomerization

This compound exhibits interesting structural dynamics in solution, primarily through keto-enol tautomerism and cis-trans isomerization.

Keto-Enol Tautomerism

In solution, this compound exists in a dynamic equilibrium between its keto and enol forms. Spectroscopic studies have shown that the enol tautomer is the predominant species, accounting for approximately 80% of the molecules in solution.[6]

Caption: Keto-enol tautomerism of this compound in solution.

Experimental Protocols

A detailed experimental protocol is crucial for the reproducible synthesis and study of this compound.

Synthesis of this compound from Tartaric Acid

This protocol is based on the original work of H.J.H. Fenton.

Materials:

-

d-Tartaric acid

-

Ferrous sulfate (B86663) (FeSO₄)

-

Hydrogen peroxide (H₂O₂) (30% solution)

-

Distilled water

-

Ethanol

-

Diethyl ether

Procedure:

-

Preparation of Fenton's Reagent: In a flask, dissolve a catalytic amount of ferrous sulfate in distilled water.

-

Reaction Setup: In a separate reaction vessel, dissolve d-tartaric acid in distilled water. Cool the solution in an ice bath.

-

Addition of Reagents: Slowly add the Fenton's reagent to the tartaric acid solution with constant stirring.

-

Oxidation: While maintaining the low temperature, add hydrogen peroxide dropwise to the reaction mixture. The reaction is exothermic and should be controlled carefully.

-

Crystallization: After the addition is complete, allow the reaction to proceed for several hours. This compound will precipitate from the solution.

-

Isolation and Purification: Collect the solid product by filtration. Wash the crystals with cold water, followed by ethanol and diethyl ether to remove impurities.

-

Drying: Dry the purified this compound under vacuum.

Caption: Experimental workflow for the synthesis of this compound.

Historical Timeline of Key Discoveries

The understanding of this compound has evolved over more than a century of research.

Caption: Key milestones in the history of this compound.

Biological Significance

Early in its history, researchers recognized that this compound was not merely a laboratory curiosity but also played a role in biological systems.

-

Yeast Fermentation: In 1915, Carl Neuberg, a pioneer in biochemistry, demonstrated that yeast could ferment this compound.[6] This was one of the first indications of its involvement in metabolic processes.

-

Enzymatic Oxidation: The discovery of this compound oxidase in 1938 by Ilona Banga and Albert Szent-Györgyi provided direct evidence of its role as a substrate in enzymatic reactions.[6]

-

Metabolic Intermediate: this compound is now known to be an intermediate in the metabolic cycles of di- and tricarboxylic acids in various organisms, including its presence in grapes during ripening.[6]

Conclusion

The journey of this compound from its initial synthesis and misidentification to its correct structural elucidation and the discovery of its biological roles is a compelling example of the scientific process. This technical guide has provided a detailed account of this history, supported by quantitative data, experimental protocols, and visual aids. For researchers, scientists, and drug development professionals, a thorough understanding of the history and fundamental properties of such molecules is invaluable for future innovation. The unique reactivity of this compound, including its existence as both a nucleophile and an electrophile, continues to make it a molecule of interest for contemporary organic synthesis and medicinal chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scispace.com [scispace.com]

- 3. Exploratory Experiments on the Chemistry of the “Glyoxylate Scenario”: Formation of Ketosugars from Dihydroxyfumarate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | CAS:133-38-0 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Dihydroxyfumaric Acid: A Technical Guide to its Natural Sources and Metabolic Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxyfumaric acid (DHF), a dicarboxylic acid with notable antioxidant properties, is emerging as a molecule of interest in various scientific fields. Its structural similarity to ascorbic acid suggests a potential role in biological redox systems. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its natural occurrences, biosynthetic pathways, and analytical methodologies. While DHF has been identified in several natural sources, quantitative data remains limited. This document summarizes the available qualitative information, outlines generalized experimental protocols for its analysis, and presents a visual representation of its known metabolic context. The information herein is intended to serve as a foundational resource for researchers and professionals in drug development and related disciplines, highlighting areas ripe for further investigation.

Natural Sources of this compound

This compound has been detected in a variety of natural sources, spanning the plant and animal kingdoms. Its presence is often associated with the metabolism of other organic acids, particularly tartaric acid. While quantitative data is largely unavailable in the current body of scientific literature, the following table summarizes the known natural occurrences of DHF.

| Natural Source Category | Specific Source | Level of Evidence | Quantitative Data |

| Fruits | Grapes (Vitis vinifera) | Identified as a degradation product of tartaric acid.[1] | Not available |

| Fermented Beverages | Wine | Formed during the winemaking process and subsequent aging.[1] | Not available |

| Animal Tissues | Anatidae (Ducks, Geese, Swans) | Detected[2] | Not quantified[2] |

| Chickens (Gallus gallus) | Detected[2] | Not quantified[2] | |

| Domestic Pigs (Sus scrofa domestica) | Detected[2] | Not quantified[2] |

Biosynthesis and Metabolic Pathways

This compound is implicated in central metabolic pathways, including the glyoxylate (B1226380) and dicarboxylate metabolism. Its biosynthesis is closely linked to tartaric acid, a common organic acid in plants.

Formation from Tartaric Acid

In grapes, this compound is formed from tartaric acid through an oxidation process.[1] This conversion is a key step in the metabolic fate of tartaric acid within the fruit.

Role in Glyoxylate and Dicarboxylate Metabolism

This compound is a known intermediate in the glyoxylate and dicarboxylate metabolism pathways. The enzyme dihydroxyfumarate decarboxylase catalyzes the conversion of dihydroxyfumarate to tartronate (B1221331) semialdehyde and carbon dioxide. This enzymatic step integrates DHF into the broader network of cellular carbon metabolism.

The following diagram illustrates the position of this compound within the context of the glyoxylate and dicarboxylate metabolism.

Experimental Protocols: A General Framework for Analysis

Sample Preparation and Extraction

The choice of extraction method will depend on the matrix.

For Plant Tissues (e.g., Grapes):

-

Homogenization: Freeze the sample in liquid nitrogen and grind to a fine powder.

-

Extraction Solvent: A polar solvent system is recommended. A common choice for organic acids is a mixture of methanol (B129727) and water (e.g., 80:20 v/v), often acidified with a small amount of formic acid (e.g., 0.1%) to ensure the analytes are in their protonated form.

-

Extraction Procedure:

-

Add the extraction solvent to the homogenized sample (e.g., 10 mL solvent per 1 g of sample).

-

Vortex thoroughly.

-

Sonication in an ultrasonic bath (e.g., for 15-30 minutes at room temperature) can improve extraction efficiency.

-

Centrifuge the mixture at high speed (e.g., 10,000 x g for 15 minutes at 4°C).

-

Collect the supernatant.

-

Repeat the extraction on the pellet and combine the supernatants for exhaustive extraction.

-

-

Solvent Evaporation: The combined supernatant can be evaporated to dryness under a stream of nitrogen or using a rotary evaporator at a controlled temperature (e.g., < 40°C) to prevent degradation.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for the analytical technique (e.g., the initial mobile phase for HPLC).

-

Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter prior to injection.

For Animal Tissues:

-

Homogenization: Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline).

-

Protein Precipitation: Add a cold organic solvent such as acetonitrile (B52724) or methanol (e.g., 3 volumes of solvent to 1 volume of homogenate) to precipitate proteins.

-

Centrifugation: Centrifuge at high speed to pellet the precipitated proteins.

-

Supernatant Collection: Collect the supernatant containing the small molecule analytes.

-

Further Processing: The supernatant can then be processed similarly to the plant extract (evaporation, reconstitution, and filtration).

Analytical Quantification

High-performance liquid chromatography (HPLC) coupled with a suitable detector is the most common technique for the analysis of organic acids.

HPLC with Diode-Array Detection (HPLC-DAD):

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with an acidified aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: this compound has a chromophore and can be detected by UV absorbance. The optimal wavelength for detection would need to be determined by analyzing a pure standard.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from pure standards of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the preferred method.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically suitable for acidic compounds.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the deprotonated molecule, [M-H]⁻) and one or more product ions generated by fragmentation in the mass spectrometer. The specific MRM transitions for this compound would need to be optimized using a pure standard.

-

Internal Standard: The use of a stable isotope-labeled internal standard (e.g., ¹³C₄-dihydroxyfumaric acid) is highly recommended for accurate quantification to compensate for matrix effects and variations in instrument response.

Method Validation

Any developed analytical method should be validated according to standard guidelines to ensure its accuracy, precision, linearity, and sensitivity. Key validation parameters include:

-

Linearity and Range: The concentration range over which the detector response is proportional to the analyte concentration.

-

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked matrix samples.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present in the sample matrix.

The following diagram outlines a general workflow for the extraction and analysis of this compound from a natural source.

Conclusion and Future Directions

This compound is a naturally occurring dicarboxylic acid with potential biological significance. While its presence has been confirmed in several plant and animal sources, a significant gap exists in the quantitative understanding of its distribution. The development and validation of robust analytical methods for the routine quantification of DHF in various matrices is a critical next step for advancing research in this area. Further elucidation of the specific enzymatic machinery and regulatory mechanisms governing its metabolism will provide deeper insights into its physiological roles. For drug development professionals, a better understanding of DHF's antioxidant properties and its interaction with biological systems could open new avenues for therapeutic intervention. This guide serves as a call for further research to unlock the full potential of this intriguing molecule.

References

Theoretical Insights into the Stability of Dihydroxyfumaric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxyfumaric acid (DHF), a molecule of interest in prebiotic chemistry and as an antioxidant, exhibits a complex stability profile governed by tautomerism and isomerization. This technical guide provides an in-depth analysis of the theoretical studies on the stability of DHF, with a focus on computational investigations using Density Functional Theory (DFT). Quantitative data from these studies are summarized, and the methodologies employed are detailed. Visual representations of the key transformation pathways are provided to facilitate a deeper understanding of the molecule's behavior at a quantum-mechanical level.

Introduction

This compound (DHF) is a dicarboxylic acid with a central carbon-carbon double bond, featuring two hydroxyl groups. Its structure allows for the existence of various isomers and tautomers, which significantly influences its stability and reactivity.[1][2] Theoretical studies, particularly those employing quantum chemical calculations, have been instrumental in elucidating the energetic landscape of DHF and predicting the relative stabilities of its different forms.[1][2] Understanding these stability relationships is crucial for its potential applications in drug development and as a food additive, where its antioxidant properties are of interest.[3][4]

Computational Methodology

The primary theoretical approach for investigating the stability of this compound has been Density Functional Theory (DFT). A key study in this area utilized the B3LYP functional with the 6–311++G(2df,2p) basis set for geometry optimizations and frequency calculations.[1]

Computational Protocol

-

Software: Gaussian 09 program package.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

-

Basis Set: 6–311++G(2df,2p).

-

Solvation Model: The polarizable continuum model (PCM) was used to simulate the effect of an aqueous medium.

-

Calculations:

-

Geometry optimization of all isomers (enediol and keto forms).

-

Vibrational frequency analysis to confirm stationary points as minima (no imaginary frequencies) or transition states (one imaginary frequency).

-

Calculation of thermodynamic parameters, including electronic energy (E), enthalpy (H), and Gibbs free energy (G).

-

Transition state (TS) search for the interconversion between isomers.

-

Tautomerism and Isomerization in this compound

This compound can exist in both enediol and keto forms. Theoretical calculations have identified 22 enediol and 23 keto isomers.[1] The relative stability of these forms is a critical factor in the overall stability of DHF.

Relative Stability of Enediol and Keto Forms

Computational studies have shown that the enediol forms of DHF are generally more stable than the keto forms.[1] In the gas phase, three enediol structures (E1, E2, and E3) account for 99.96% of the total population, with the E1 isomer being the most abundant (87.4%).[1] In an aqueous medium, the relative abundances shift, with E2 becoming the most prevalent (38.4%), followed by E1 (31.8%) and E3 (27.1%).[1]

The greater stability of the enediol forms can be attributed to the formation of intramolecular hydrogen bonds between the hydroxyl and carboxylic groups, which leads to electron delocalization.[1]

Quantitative Analysis of DHF Stability

The following tables summarize the key quantitative data from theoretical studies on the stability of this compound, focusing on the interconversion between the most stable enediol isomers and their tautomerization to the keto forms.

Table 1: Kinetic and Thermodynamic Data for Enediol-Enediol Interconversions

| Reaction | Phase | Activation Energy (Ea, kJ/mol) | Gibbs Free Energy of Activation (ΔG‡, kJ/mol) |

| E1 → E2 | Gas | 135 - 160 | - |

| Water | Lower by 50-80 | - | |

| E1 → E3 | Gas | 135 - 160 | - |

| Water | Lower by 50-80 | - | |

| E2 → E3 | Gas | 135 - 160 | - |

| Water | Lower by 50-80 | - |

Data extracted from Bolocan & Duca (2021).[1][2]

Table 2: Kinetic and Thermodynamic Data for Keto-Enol Tautomerization

| Reaction | Phase | Activation Energy (Ea, kJ/mol) | Gibbs Free Energy of Activation (ΔG‡, kJ/mol) |

| Enediol → Keto | Gas | 230 - 310 | - |

| Water | Lower by 50-80 | - |

Data extracted from Bolocan & Duca (2021).[1][2]

Reaction Pathways and Mechanisms

The interconversion between different forms of this compound can occur through two primary mechanisms: internal rotation around single bonds and proton transfer.

Internal Rotation

The conversion between different conformers of both enediol and keto forms can occur via rotation around the C-C and C-O single bonds. These processes are characterized by relatively low activation energies, in the range of 0.15–75 kJ/mol.[1][2]

Proton Transfer

Proton transfer is the key mechanism for tautomerization between the enediol and keto forms, as well as for the interconversion between certain enediol isomers. This process involves a significantly higher activation energy barrier (135–160 kJ/mol for enediol-enediol interconversion and 230-310 kJ/mol for keto-enol tautomerization in the gas phase).[1][2] The transition state structures for these reactions reveal the involvement of the carboxylic oxygen in the proton transfer mechanism.[1][2]

Visualizing DHF Stability: Reaction Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key isomerization and tautomerization pathways of this compound.

Caption: Interconversion between the three most stable enediol isomers of DHF.

Caption: Tautomerization pathway from the stable enediol forms to the less stable keto forms.

Conclusion

Theoretical studies based on Density Functional Theory have provided significant insights into the stability of this compound. The key findings indicate that:

-

Enediol tautomers are thermodynamically more stable than their keto counterparts, primarily due to intramolecular hydrogen bonding and electron delocalization.

-

The interconversion between different isomers and tautomers involves both low-energy rotational processes and high-energy proton transfer mechanisms.

-

The solvent environment plays a crucial role in the relative stability of the different enediol isomers.

This theoretical framework provides a solid foundation for understanding the chemical behavior of DHF and can guide future experimental work and the development of applications that leverage its unique chemical properties. The quantitative data on activation and reaction energies are particularly valuable for predicting the reactivity and degradation pathways of this multifaceted molecule.

References

An In-depth Technical Guide to the Geometric and Conformational Isomers of Dihydroxyfumaric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxyfumaric acid (DHF), a dicarboxylic acid with the chemical formula C₄H₄O₆, presents a complex stereochemical landscape characterized by geometric isomerism, keto-enol tautomerism, and a multitude of conformational isomers. This technical guide provides a comprehensive analysis of these isomeric forms, consolidating data from computational and experimental studies. It includes a detailed examination of the relative stabilities and interconversion pathways of the various isomers, presents experimental protocols for their synthesis and characterization, and visualizes key relationships and reaction mechanisms. This document is intended to serve as a detailed resource for researchers in chemistry, biochemistry, and pharmacology who are interested in the nuanced structural chemistry and biological relevance of this compound.

Introduction to the Isomerism of this compound

This compound, systematically named (2E)-2,3-dihydroxybut-2-enedioic acid, is the trans geometric isomer of a four-carbon dicarboxylic acid. Its cis counterpart is known as dihydroxymaleic acid. The structural complexity of DHF is further amplified by its existence in a tautomeric equilibrium between enol and keto forms. In its solid state, DHF predominantly exists in its tautomeric ketonic form. However, in solution, the equilibrium is highly dependent on pH, with the enol form favored in alkaline conditions (pH > 12) and the keto form favored in acidic conditions (pH < 0.5).

Computational studies have revealed a vast potential energy surface for this compound, with numerous stable conformers for both the enol and keto tautomers. One extensive DFT study identified 45 distinct isomers, comprising 22 enediol and 23 keto forms, and calculated their relative stabilities. These conformational variations arise from the rotation around single bonds, leading to different spatial arrangements of the carboxyl and hydroxyl groups.

Geometric and Tautomeric Isomers

The fundamental isomeric and tautomeric forms of this compound are crucial to understanding its chemical behavior.

-

Geometric Isomers : The primary geometric isomers are this compound (trans) and dihydroxymaleic acid (cis). This compound is generally the more commonly studied and referenced isomer.

-

Keto-Enol Tautomerism : Both geometric isomers can exist in equilibrium with their corresponding keto tautomers. The enol form possesses two hydroxyl groups attached to the double-bonded carbons, while the keto form features a ketone and an alcohol on adjacent carbons.

Below is a visualization of the relationship between the geometric isomers and their enol/keto tautomeric forms.

Conformational Isomers: A Computational Perspective

Density Functional Theory (DFT) calculations have been instrumental in elucidating the complex conformational landscape of this compound. A comprehensive study at the B3LYP/6–311++G(2df,2p) level of theory identified 22 enediol (E1-E22) and 23 keto (K1-K23) isomers and calculated their relative energies.

Data Presentation: Relative Energies of Isomers

The following tables summarize the relative electronic energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) of the most stable enediol and keto isomers in the gas phase and in an aqueous solution at 298.15 K. The most stable enediol isomer in each phase is used as the reference (0.00 kJ mol⁻¹).

Table 1: Relative Energies of the Most Stable this compound Isomers (Gas Phase)

| Isomer | ΔE (kJ mol⁻¹) | ΔH (kJ mol⁻¹) | ΔG (kJ mol⁻¹) |

| E1 | 0.00 | 0.00 | 0.00 |

| E2 | 5.31 | 5.30 | 5.33 |

| E3 | 9.37 | 9.36 | 9.39 |

| E4 | 13.01 | 13.00 | 13.03 |

| K1 | 32.70 | 32.71 | 32.68 |

| K2 | 37.82 | 37.83 | 37.80 |

| K3 | 41.59 | 41.60 | 41.57 |

Table 2: Relative Energies of the Most Stable this compound Isomers (Aqueous Solution)

| Isomer | ΔE (kJ mol⁻¹) | ΔH (kJ mol⁻¹) | ΔG (kJ mol⁻¹) |

| E2 | 0.00 | 0.00 | 0.00 |

| E1 | 0.84 | 0.83 | 0.85 |

| E3 | 1.67 | 1.67 | 1.69 |

| E4 | 7.95 | 7.94 | 7.97 |

| K1 | 25.10 | 25.11 | 25.08 |

| K2 | 29.37 | 29.38 | 29.35 |

| K3 | 33.14 | 33.15 | 33.12 |

In the gas phase, the enediol structure E1 is the most stable, with its Gibbs free energy being 46.7 kJ mol⁻¹ lower than the most stable keto form (K1). This stability is attributed to intramolecular hydrogen bonding. In an aqueous solution, the relative stabilities shift, with E2 becoming the most stable isomer. The three most stable enediol structures (E1, E2, and E3) account for over 97% of the acid's population in an aqueous medium.

Interconversion Between Isomers

The interconversion between the various isomers can occur through two primary pathways:

-

Internal Rotation : This is the lower energy pathway for interconversion between different conformational isomers of the same tautomeric form (e.g., enediol to enediol). The activation energies for these rotations are in the range of 0.15–75 kJ mol⁻¹.

-

Proton Transfer : This is the mechanism for keto-enol tautomerization. It has a significantly higher activation energy, in the range of 230–310 kJ mol⁻¹ in the gas phase, which is lowered by 50-80 kJ mol⁻¹ in water.

Experimental Protocols

Synthesis of this compound

This compound was first synthesized by Fenton in 1894 through the oxidation of tartaric acid in the presence of iron.[1] The following is a generalized protocol based on Fenton's original work and subsequent understanding of the "Fenton reaction".

Materials:

-

d-Tartaric acid

-

Ferrous sulfate (B86663) (FeSO₄) solution (catalytic amount)

-

Hydrogen peroxide (H₂O₂)

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

Diethyl ether

Procedure:

-

Prepare a dilute aqueous solution of d-tartaric acid.

-

Add a catalytic amount of a dilute ferrous sulfate solution to the tartaric acid solution.

-

Slowly add hydrogen peroxide to the mixture. The reaction is exothermic and should be controlled. The solution will develop a transient violet color.

-

After the reaction subsides, neutralize the solution carefully with sodium hydroxide.

-

The product can be precipitated from the concentrated solution by the addition of ethanol.

-

The crude product can be further purified by recrystallization. A historical method involves dissolving the product in a minimal amount of hot water and allowing it to crystallize upon cooling. Washing with cold diethyl ether can also be used for purification.

Characterization Methods

The crystal structure of this compound dihydrate was determined by Gupta and Gupta in 1968.[2]

Crystal System: Monoclinic Space Group: P2₁/c Unit Cell Parameters: a = 6.40 Å, b = 13.03 Å, c = 5.34 Å, β = 126.5°

Protocol for Single Crystal Growth:

-

Prepare a saturated solution of this compound in a mixture of glass-distilled water and dry acetone.

-

Allow the solution to stand overnight in a refrigerator.

-

Thin, diamond-shaped colorless plates of this compound dihydrate will form.

Data Collection (Illustrative):

-

Mount a suitable single crystal on a goniometer.

-

Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Cu Kα radiation).

-

The reflection data are collected using techniques such as Weissenberg photography or a modern area detector.

-

The collected intensities are then used to solve and refine the crystal structure.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for confirming the structure of this compound and its isomers.

-

¹H NMR: The spectrum is expected to show signals for the hydroxyl (-OH) and carboxylic acid (-COOH) protons. Due to hydrogen bonding and exchange with solvent, these signals can be broad. The chemical shift of the hydroxyl proton on the double bond would be indicative of the enol form.

-

¹³C NMR: The spectrum will show signals for the carboxyl carbons and the sp² hybridized carbons of the double bond. The chemical shifts of these carbons can help distinguish between the keto and enol tautomers.

Typical Chemical Shift Ranges:

-

Carboxylic acid (-COOH): ¹H: 10-13 ppm (broad); ¹³C: 170-185 ppm.

-

Enol (-OH): ¹H: 4-7 ppm (can be broader).

-

sp² Carbons (=C-): ¹³C: 100-150 ppm.

FT-IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in the molecule.

Characteristic Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

O-H Stretch (Alcohol): A broad band around 3200-3550 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹. If the acid forms a hydrogen-bonded dimer, this peak may shift to a lower wavenumber.

-

C=C Stretch: A medium intensity band around 1640-1680 cm⁻¹.

-

C-O Stretch: Strong bands in the 1210-1320 cm⁻¹ region.

Biological Activity and Reaction Mechanisms

This compound is an intermediate in several metabolic pathways, including the glyoxylate (B1226380) cycle, and is known for its antioxidant properties.[3]